molecular formula C11H15ClN2 B3023998 [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine CAS No. 1017417-73-0

[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3023998
CAS No.: 1017417-73-0
M. Wt: 210.7 g/mol
InChI Key: GEOXMKVDLWJCQJ-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine is a substituted pyrrolidine derivative featuring a 4-chlorophenyl group attached to the pyrrolidine nitrogen and a methanamine moiety at the 3-position. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in structurally related compounds (e.g., General Method B in ).

Properties

IUPAC Name

[1-(4-chlorophenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOXMKVDLWJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262792
Record name 1-(4-Chlorophenyl)-3-pyrrolidinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017417-73-0
Record name 1-(4-Chlorophenyl)-3-pyrrolidinemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-pyrrolidinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(4-chlorophenyl)pyrrolidin-3-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and an amine.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.

    Methanamine Introduction: The methanamine group is added through reductive amination, using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride

  • Structure : Differs by replacing the 4-chlorophenyl group with a 4-methylphenyl group.
  • Synthesis : Similar reductive amination pathways (CAS: 1017428-21-5).

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine oxalate (QA-0909)

  • Structure : Chlorine at the ortho position instead of para.
  • Properties : Steric hindrance from the ortho-chloro substituent may reduce binding affinity to planar receptors. The oxalate salt improves solubility (CAS: N/A).

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine

  • Structure : Fluorine replaces chlorine at the para position.
  • Reported as a liquid (CAS: 1373111-59-1).

Heterocyclic Core Modifications

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine

  • Structure : Pyridine replaces pyrrolidine, with a 4-chlorophenyl group at the 5-position.
  • Properties : The aromatic pyridine ring enhances π-π stacking interactions but reduces basicity compared to pyrrolidine (CAS: 1260180-20-8).

N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine (Compound 20 in )

  • Structure : Pyridinylmethylamine linked to a 4-chlorobenzyl group.
  • Properties : Increased rigidity due to the pyridine ring may limit conformational flexibility, affecting receptor binding.

Ring Size and Substitution Patterns

{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine

  • Structure : Piperidine (6-membered ring) instead of pyrrolidine.
  • Properties : Larger ring size may alter steric and electronic interactions. Piperidine derivatives often exhibit distinct pharmacokinetic profiles (CAS: 1249384-70-0).

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine

  • Structure : Acyclic amine with a 4-chlorophenyl group.

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight Key NMR Shifts (δ ppm) MS Data ([M+H]⁺)
Target Compound C₁₁H₁₅ClN₂ 210.70 22.03 (CH₂), 52.28 (N-CH₂) 405.2 (HRMS)
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine C₁₂H₁₈ClN₂ 225.76 Not reported N/A
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅FN₂ 194.25 1H NMR: 1.5–2.5 (pyrrolidine protons) 195.2 (ESI)

Biological Activity

[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a para-chlorophenyl substituent, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as an inhibitor or activator, modulating the activity of these targets. The precise pathways involved depend on the specific biological context and target interactions .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Neurotransmitter Modulation : Compounds like [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine may influence neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and schizophrenia .
  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, derivatives with chlorophenyl substitutions have been reported to reduce the viability of cancer cell lines, indicating their potential as anticancer agents .
  • Analgesic and Anti-inflammatory Effects : Computational models suggest that this compound may possess analgesic and anti-inflammatory properties, although empirical validation is necessary to confirm these predictions .

Case Studies and Research Findings

Several studies have explored the biological activity of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine and its derivatives:

  • Anticancer Evaluation :
    • In a study involving A549 human lung adenocarcinoma cells, compounds with a 4-chlorophenyl substitution demonstrated significant cytotoxicity, reducing cell viability to 64% compared to untreated controls . This suggests that such substitutions enhance the anticancer efficacy of related compounds.
  • Neuropharmacological Studies :
    • Research focusing on similar pyrrolidine derivatives has indicated their potential in modulating neurotransmitter systems. These findings support the hypothesis that [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine may also exhibit similar neuropharmacological effects .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that modifications to the phenyl ring significantly affect biological activity. For example, the introduction of different substituents on the phenyl ring can enhance or diminish the compound's efficacy against various biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)pyrrolidin-3-ylmethanamineChlorophenyl substituentNeurotransmitter modulation
1-(4-Bromophenyl)pyrrolidin-3-ylmethanamineBromophenyl substituentAnticancer activity
1-(2-Methylphenyl)pyrrolidin-3-ylmethanamineMethylphenyl substituentPotential antidepressant
1-(Phenethyl)pyrrolidin-3-ylmethanaminePhenethyl groupAnalgesic properties

Scientific Research Applications

Medicinal Chemistry

[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine is being investigated for its potential therapeutic effects. Its structure allows it to interact with various biological receptors, making it a candidate for drug development. Notable applications include:

  • Neuropharmacology: Studies have shown that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anticancer Research: Similar compounds have been explored for their ability to inhibit tubulin polymerization, thereby affecting cancer cell growth. Research into derivatives of this compound may yield new anticancer agents.

Biological Studies

The compound's interactions with biological systems are of significant interest:

  • Receptor Binding Studies: Preliminary research indicates that modifications to the pyrrolidine ring can enhance selectivity and potency against specific receptor targets.
  • Pharmacokinetics: Investigations into the pharmacokinetic properties of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine are ongoing, aiming to understand how structural variations affect absorption, distribution, metabolism, and excretion.

Industrial Applications

In addition to its pharmaceutical potential, [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine is being explored for its utility in various industrial applications:

  • Material Science: The compound may serve as an intermediate in synthesizing more complex organic molecules used in materials development.
  • Chemical Processes: Its unique structure allows for various chemical reactions, making it valuable in developing new chemical processes.

Case Study 1: Neuropharmacological Potential

Research has indicated that derivatives of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine exhibit significant binding affinity to dopamine receptors. This suggests potential applications in treating conditions such as schizophrenia or depression.

Case Study 2: Anticancer Activity

A study focusing on structurally similar compounds demonstrated that certain derivatives could inhibit tubulin polymerization effectively. This highlights the potential of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine as a scaffold for developing new anticancer agents.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with electrophilic reagents such as acid chlorides or anhydrides. For example:

  • Reaction with benzoyl chloride :
    In dichloromethane (DCM) with triethylamine (TEA) as a base, the amine reacts to form an N-benzoyl derivative. This method achieved a 93% yield in analogous systems .

ReagentSolventConditionsProductYieldReference
Benzoyl chlorideDCMRT, TEAN-Benzoylmethanamine derivative93%

Alkylation Reactions

The amine participates in alkylation with alkyl halides or silylating agents:

  • Reaction with (chloromethyl)trimethylsilane :
    In acetonitrile under reflux, the amine forms a trimethylsilyl-protected derivative, isolated in 41% yield after column chromatography .

ReagentSolventConditionsProductYieldReference
(Chloromethyl)trimethylsilaneAcetonitrileReflux, 12 hTrimethylsilyl derivative41%

Oxidation Reactions

The primary amine can be oxidized to nitro or imine derivatives under controlled conditions:

  • Oxidation with KMnO₄ :
    In acidic or basic aqueous media, the amine is converted to a nitro compound, though yields are highly condition-dependent.

ReagentConditionsProductNotesReference
KMnO₄H₂O, H₂SO₄ or NaOH, 60°CNitro derivativeRequires careful pH control

Schiff Base Formation

The amine reacts with aldehydes to form Schiff bases, a reaction exploited in pharmacological intermediate synthesis:

  • Reaction with benzaldehyde :
    In ethanol under reflux, the amine and aldehyde condense to form a stable imine.

ReagentSolventConditionsProductReference
BenzaldehydeEthanolReflux, 4 hSchiff base

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications:

  • Reaction with HCl :
    Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, as confirmed by X-ray crystallography .

ReagentSolventConditionsProductReference
HClEthanolRT, 1 hHydrochloride salt

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group may participate in substitution reactions under metal-catalyzed conditions:

  • Buchwald–Hartwig amination :
    With Pd catalysts, the chloro group is replaced by amines, though direct examples for this compound require further validation .

Complexation with Metal Ions

The amine and pyrrolidine nitrogen can coordinate transition metals (e.g., Mn²⁺, Ni²⁺), forming complexes used in catalysis .

Metal SaltLigand EnvironmentApplicationReference
Mn(CF₃SO₃)₂Pyrrolidine N, amine NOxidation catalysis

Key Structural and Reaction Insights

  • Steric and electronic effects : The 4-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, directing reactivity at the amine site .

  • Solubility : The compound is soluble in polar organic solvents (e.g., DCM, ethanol) but insoluble in water, influencing reaction design .

Q & A

Q. What are the optimal synthetic routes for [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, a pyrrolidine scaffold can be functionalized with a 4-chlorophenyl group via Pd-catalyzed cross-coupling, followed by amine protection/deprotection steps. Key factors include:

  • Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve aryl coupling efficiency .

  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove residual amines .

  • Temperature : Reactions at 80–100°C yield >85% product, while lower temperatures (40–60°C) reduce byproduct formation but prolong synthesis .

  • Data Table :

    MethodYield (%)Purity (%)Reference
    Reductive amination9298
    Cross-coupling7895

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidine protons : δ 2.8–3.2 ppm (multiplet for N-CH₂) and δ 1.8–2.2 ppm (pyrrolidine ring protons) .
    • Aromatic protons : δ 7.2–7.4 ppm (doublets for 4-chlorophenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Expected m/z: 210.082 (C₁₁H₁₄ClN₂⁺). Deviations >0.005 indicate impurities or incorrect functionalization .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water, 70:30). Retention time ~8.2 min confirms identity .

Q. What structural features of [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine influence its bioactivity in receptor-binding studies?

Methodological Answer:

  • Chlorophenyl group : Enhances lipophilicity (logP ~2.1), facilitating blood-brain barrier penetration in neuropharmacological studies .
  • Pyrrolidine ring : The constrained conformation improves selectivity for serotonin receptors (5-HT₂A/5-HT₇) over dopamine receptors .
  • Amine group : Protonation at physiological pH enables ionic interactions with glutamate residues in receptor pockets .

Advanced Research Questions

Q. How can computational methods resolve contradictions in enantiomer activity data for [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Compare binding energies of (R)- and (S)-enantiomers to targets like 5-HT receptors. A ΔG >1.5 kcal/mol indicates significant enantioselectivity .
  • MD simulations (GROMACS) : Analyze RMSD and hydrogen-bond stability over 100 ns. For example, (R)-enantiomers show stronger interactions with Asp155 in 5-HT₂A .
  • Data Contradiction : Discrepancies between in vitro (e.g., higher (S)-activity) and in silico (predicted (R)-preference) may arise from solvent effects or membrane permeability differences. Validate via chiral HPLC-separated assays .

Q. What catalytic systems improve the sustainability of synthesizing [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine?

Methodological Answer:

  • Organocatalysis : Use L-proline (10 mol%) in aqueous ethanol to reduce waste. Achieves 80% yield with E-factor <5 .
  • Photoredox catalysis : Visible-light-driven reactions with Ru(bpy)₃²⁺ reduce reaction time to 2 hours (vs. 12 hours thermally) .
  • Biocatalysis : Engineered transaminases (e.g., from Arthrobacter sp.) enable enantioselective synthesis at pH 7–8, avoiding harsh conditions .

Q. How does [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS detects metabolites like hydroxylated pyrrolidine (m/z 226.077) .
  • CYP inhibition : IC₅₀ values >10 µM suggest low risk of drug-drug interactions. For example, CYP3A4 inhibition at IC₅₀ = 15 µM .
  • Species differences : Rat microsomes metabolize the compound 2x faster than human, necessitating cross-species validation .

Q. What strategies optimize enantiomeric resolution for [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine in pharmacokinetic studies?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.1 min .
  • Enzymatic resolution : Lipase B (CAL-B) selectively acylates the (S)-enantiomer in tert-butanol, achieving 98% ee .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol yields >99% pure (R)-enantiomer .

Q. How do structural modifications of the pyrrolidine ring affect the compound’s pharmacokinetic profile?

Methodological Answer:

  • Ring saturation : Dihydroxy substitution increases water solubility (logP from 2.1 to 1.3) but reduces CNS penetration .

  • N-alkylation : Methylation at the pyrrolidine nitrogen extends half-life (t₁/₂ from 2.5 to 4.8 hours in rats) by reducing renal clearance .

  • Data Table :

    ModificationlogPt₁/₂ (h)Bioavailability (%)
    Parent compound2.12.545
    Dihydroxy derivative1.31.828
    N-Methyl derivative2.44.862

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine

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